Methyl 4-Chloro-3,5-dimethylpicolinate
Description
Methyl 4-chloro-3,5-dimethylpicolinate is a pyridine derivative featuring a methyl ester group at position 2, a chlorine substituent at position 4, and methyl groups at positions 3 and 3. Its molecular structure (2-(methoxycarbonyl)-4-chloro-3,5-dimethylpyridine) is pivotal in pharmaceutical and agrochemical synthesis due to its reactivity and stability.
Properties
CAS No. |
1781867-59-1 |
|---|---|
Molecular Formula |
C9H10ClNO2 |
Molecular Weight |
199.634 |
IUPAC Name |
methyl 4-chloro-3,5-dimethylpyridine-2-carboxylate |
InChI |
InChI=1S/C9H10ClNO2/c1-5-4-11-8(9(12)13-3)6(2)7(5)10/h4H,1-3H3 |
InChI Key |
VIDMMVQLMVXZOW-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C(=C1Cl)C)C(=O)OC |
Synonyms |
4-Chloro-3,5-dimethylpyridine-2-methylester (Mono Ester) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Reactivity
Key structural analogs differ in substituent type, position, and functional groups. Below is a comparative analysis:
Key Findings:
Data Tables
Table 1: Substituent Impact on Physical Properties
| Compound | Melting Point (°C) | Solubility (mg/mL) | LogP |
|---|---|---|---|
| This compound | 112–114* | 15 (Ethanol) | 2.8 |
| 4-Chloro-N-methylpicolinamide | 98–100 | 22 (DMSO) | 1.5 |
| Compound C (Methoxy analog) | 135–137 | 8 (Ethanol) | 1.2 |
*Predicted based on structural analogs.
Table 2: Reaction Efficiency Comparison
| Reaction | Substrate | Time (h) | Yield (%) |
|---|---|---|---|
| Phenoxy substitution | 4-Chloro-N-methylpicolinamide | 30 | 78 |
| Ester hydrolysis | This compound | 6 | 92 |
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